2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216899-53-4
VCID: VC4325157
InChI: InChI=1S/C18H21N3O2S.ClH/c1-11(2)21-9-8-13-14(10-21)24-18(15(13)16(19)22)20-17(23)12-6-4-3-5-7-12;/h3-7,11H,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H
SMILES: CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3.Cl
Molecular Formula: C18H22ClN3O2S
Molecular Weight: 379.9

2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

CAS No.: 1216899-53-4

Cat. No.: VC4325157

Molecular Formula: C18H22ClN3O2S

Molecular Weight: 379.9

* For research use only. Not for human or veterinary use.

2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride - 1216899-53-4

Specification

CAS No. 1216899-53-4
Molecular Formula C18H22ClN3O2S
Molecular Weight 379.9
IUPAC Name 2-benzamido-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H21N3O2S.ClH/c1-11(2)21-9-8-13-14(10-21)24-18(15(13)16(19)22)20-17(23)12-6-4-3-5-7-12;/h3-7,11H,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H
Standard InChI Key SKFIJKBEEKNGFG-UHFFFAOYSA-N
SMILES CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3.Cl

Introduction

2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic organic compound with potential applications in pharmaceutical research. Its molecular structure and properties suggest its utility in drug discovery and development.

Structural Features

The structure of this compound includes:

  • A benzamido group attached to the pyridine ring.

  • An isopropyl substituent at the sixth position of the tetrahydrothieno[2,3-c]pyridine core.

  • A carboxamide group at the third position.

  • The hydrochloride salt form enhances its solubility and stability.

Synthesis

While specific synthetic protocols for this compound are not detailed in the search results, thienopyridine derivatives are typically synthesized via cyclization reactions involving thiophene and pyridine precursors. Common methods involve:

  • Formation of the thienopyridine core through condensation reactions.

  • Functionalization of the core with benzamido and isopropyl groups.

  • Conversion to the hydrochloride salt form for improved handling.

Potential Applications

This compound's structure suggests potential applications in medicinal chemistry:

  • Pharmacological Activity: Thienopyridines are known for their anti-inflammatory, anticancer, and antimicrobial properties.

  • Drug Development: Its unique combination of functional groups makes it a candidate for structure-activity relationship (SAR) studies targeting enzymes or receptors.

Analytical Characterization

To confirm its structure and purity, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR): To identify hydrogen and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To confirm functional groups such as amides and aromatic systems.

Research Findings

Although specific biological studies on this compound were not identified in the provided results, related thienopyridine derivatives have shown:

  • Anti-inflammatory activity through inhibition of enzymes like 5-lipoxygenase (5-LOX) .

  • Anticancer potential by inducing apoptosis in tumor cells .
    These findings highlight the importance of further exploration into this compound's biological activities.

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